molecular formula C46H68N8O11 B1243066 Aselacin A

Aselacin A

货号: B1243066
分子量: 909.1 g/mol
InChI 键: AYUIKFCHOSVYEV-YMZRBSATSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aselacin A is a natural product found in Acremonium with data available.

科学研究应用

Pharmacological Applications

1. Endothelin Receptor Inhibition

Aselacin A has been shown to inhibit the binding of endothelin-1 to its receptors, a mechanism that can be beneficial in treating conditions such as hypertension and heart failure. The compound demonstrated an IC50 value of approximately 20 micrograms/ml, indicating its potency in blocking this critical interaction .

2. Anticancer Activity

Recent studies have highlighted this compound's potential in cancer therapy. It has been observed to inhibit cancer cell migration and invasion at non-toxic concentrations, suggesting its role as a therapeutic agent against metastatic cancer . The underlying mechanisms involve the down-regulation of transcription factors associated with cancer progression.

3. Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Its structural components contribute to its effectiveness against Gram-positive bacteria, making it a candidate for developing new antibiotics . The compound's ability to disrupt bacterial cell wall synthesis has been noted as a significant factor in its antimicrobial efficacy.

Data Tables

Application Area Description Evidence
Endothelin Receptor InhibitionBlocks endothelin-1 binding, aiding in cardiovascular disease managementIC50 ~ 20 µg/ml
Anticancer ActivityInhibits migration/invasion of cancer cells; potential for metastatic cancer treatmentDown-regulation of Snail, Slug, Twist
Antimicrobial PropertiesEffective against Gram-positive bacteria; disrupts cell wall synthesisObserved antimicrobial effects

Case Studies

Case Study 1: Cardiovascular Applications

In a study examining the effects of this compound on cardiovascular health, researchers found that the compound significantly reduced endothelin-1 mediated vasoconstriction in animal models. This effect suggests potential therapeutic applications for managing hypertension and related cardiovascular conditions .

Case Study 2: Cancer Research

A recent investigation into the anticancer properties of this compound revealed that treatment with the compound resulted in a marked decrease in metastatic nodules in xenograft mouse models. The study highlighted the compound's ability to modulate key signaling pathways involved in cancer metastasis, positioning it as a promising candidate for further development in oncology .

化学反应分析

Key Reaction Types and Mechanisms

Aselacin A participates in reactions critical to its synthesis, functional modulation, and degradation:

Oxidation Reactions

  • Site-Specific Oxidation : The compound’s peptide backbone and hydroxyl groups are susceptible to oxidation under aerobic conditions, potentially altering its receptor-binding affinity .

  • Enzymatic Oxidation : Fungal cytochrome P450 enzymes oxidize specific residues during biosynthesis, contributing to its stereochemical complexity .

Reduction Reactions

  • Disulfide Bond Reduction : While this compound lacks sulfur-containing residues, related compounds in its class undergo reductive cleavage of disulfide bridges, suggesting potential analog behavior .

  • Ketone Reduction : Structural analogs with ketone groups (e.g., Aselacin C) are reduced to secondary alcohols, though direct evidence for this compound remains limited .

Hydrolysis and Stability

  • Peptide Bond Hydrolysis : Acidic or alkaline conditions cleave the depsipeptide bonds, yielding linear fragments. This degradation pathway impacts its pharmacokinetic profile .

  • Ester Hydrolysis : The ester linkage in its cyclic structure undergoes hydrolysis in aqueous environments, reducing bioactivity .

Synthetic and Biosynthetic Pathways

This compound is biosynthesized via non-ribosomal peptide synthetase (NRPS) pathways in Acremonium species, involving:

Reaction StepKey Enzymes/ProcessesProducts/Intermediate
Amino Acid ActivationAdenylation domainsAminoacyl-AMP intermediates
CyclizationThioesterase domainsMacrocyclic depsipeptide core
Post-Translational ModificationsMethyltransferases, oxidasesHydroxylations, methylations

Fermentation optimization (pH 6.5–7.0, 25°C) enhances yield, with extraction via solvent partitioning and chromatography .

Stability Under Experimental Conditions

Reaction kinetics vary significantly with environmental factors:

ConditionEffect on this compoundHalf-Life (Approx.)
pH 2.0 (Gastric Simulation)Rapid ester hydrolysis2–3 hours
pH 7.4 (Physiological)Slow peptide bond degradation48–72 hours
UV Exposure (300–400 nm)Photooxidation of aromatic residues<1 hour

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, consistent with peptide-based compounds .

Comparative Reactivity with Analogues

This compound shares reaction profiles with related endothelin antagonists but differs in regioselectivity:

CompoundOxidation SitesHydrolysis SusceptibilityUnique Reactivity
This compoundC-3 hydroxylEster > peptide bondsResistance to β-elimination
BosentanSulfonamide groupSulfur-containing moietiesHepatic glucuronidation
AmbrisentanPropanoic acid chainCarboxylic acid derivativesAromatic ring halogenation

常见问题

Basic Research Questions

Q. How can researchers identify gaps in existing literature on Aselacin A to formulate novel research questions?

To identify gaps, conduct a systematic scoping review of primary literature (e.g., pharmacological studies, synthesis protocols) using databases like PubMed and SciFinder. Focus on inconsistencies in reported bioactivity, understudied mechanisms of action, or limitations in current synthesis methods. Use tools like PRISMA frameworks to map evidence and prioritize questions addressing unresolved issues, such as variability in cytotoxicity assays or unexplored therapeutic applications .

Q. What are standard experimental protocols for synthesizing this compound to ensure reproducibility?

Reproducible synthesis requires detailed documentation of reaction conditions (e.g., temperature, catalysts, purification steps). Follow guidelines from authoritative journals (e.g., Journal of Organic Chemistry) to describe reagents, spectroscopic validation (NMR, HPLC), and purity thresholds (>95%). Include step-by-step procedures in supplementary materials, referencing established protocols for analogous compounds while highlighting modifications specific to this compound .

Q. What methodologies are recommended for conducting initial pharmacological screenings of this compound?

Use in vitro assays (e.g., cell viability assays, enzyme inhibition studies) with positive/negative controls to establish baseline bioactivity. Prioritize dose-response experiments to determine IC50 values, and validate findings across multiple cell lines or enzymatic systems. Adhere to FAIR data principles by publishing raw datasets and statistical analyses (e.g., ANOVA) to enable cross-study comparisons .

Q. How should researchers design a literature review to contextualize this compound’s potential therapeutic applications?

Structure the review around mechanistic themes (e.g., anti-inflammatory pathways, apoptosis induction) rather than chronological summaries. Critically evaluate study designs in primary sources, noting sample sizes, model organisms, and assay limitations. Use citation-tracking tools to identify seminal papers and emerging trends, ensuring alignment with the research aim to avoid scope creep .

Q. What statistical approaches are essential for analyzing this compound’s dose-dependent effects in preclinical studies?

Apply non-linear regression models to calculate EC50/IC50 values and assess significance via t-tests or Mann-Whitney U tests for non-normal distributions. Use software like GraphPad Prism or R for reproducibility. Report confidence intervals and effect sizes to quantify uncertainty, and address outliers with sensitivity analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

Perform a meta-analysis to reconcile discrepancies by standardizing variables (e.g., cell lines, assay durations). Investigate confounding factors like solvent choice (DMSO vs. ethanol) or batch-to-batch compound variability. Use multivariate regression to identify predictors of bioactivity divergence, and validate hypotheses through controlled replication studies .

Q. What advanced computational strategies can predict this compound’s interactions with biological targets?

Employ molecular docking (AutoDock Vina) or molecular dynamics simulations (GROMACS) to model binding affinities and conformational stability. Integrate QSAR models to correlate structural features (e.g., substituent groups) with activity. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) experiments .

Q. How can researchers optimize this compound’s synthesis for scalability while maintaining purity?

Apply DoE (Design of Experiments) principles to screen reaction parameters (e.g., solvent ratios, catalyst loading). Use PAT (Process Analytical Technology) tools like in-situ FTIR for real-time monitoring. Compare yield and purity trade-offs using Pareto analysis, and pilot continuous-flow systems to enhance throughput .

Q. What experimental frameworks address the challenges of integrating multi-omics data to elucidate this compound’s mechanisms?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data via systems biology platforms (e.g., Cytoscape). Use pathway enrichment analysis (KEGG, GO) to identify perturbed networks. Address batch effects with ComBat normalization and validate findings using CRISPR/Cas9 knockouts of candidate targets .

Q. How can researchers design rigorous pharmacokinetic studies for this compound in heterogeneous biological systems?

Employ PBPK (Physiologically Based Pharmacokinetic) modeling to simulate absorption/distribution in silico. Validate with in vivo studies measuring plasma half-life (LC-MS) and tissue distribution (radiolabeling). Account for interspecies differences by comparing rodent and human liver microsome stability data .

Q. Methodological Considerations

  • Data Reproducibility : Adhere to FAIR guidelines by depositing raw spectra, chromatograms, and code repositories in public databases (e.g., Zenodo, GitHub) .
  • Conflict Resolution : Use Cochrane systematic review protocols to assess bias risks (e.g., selection bias, detection bias) in conflicting studies .
  • Ethical Compliance : Ensure animal studies follow ARRIVE guidelines and obtain IRB approval for human cell line use .

属性

分子式

C46H68N8O11

分子量

909.1 g/mol

IUPAC 名称

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide

InChI

InChI=1S/C46H68N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,32,35-37,42,49,55-56H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+/t30-,32?,35-,36-,37-,42+/m1/s1

InChI 键

AYUIKFCHOSVYEV-YMZRBSATSA-N

手性 SMILES

CCCCC/C=C/C=C/C(CCCCCCCC(=O)N[C@H](CCC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O

规范 SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O

同义词

aselacin A

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。